Levofloxacin

Description

Properties

IUPAC Name |

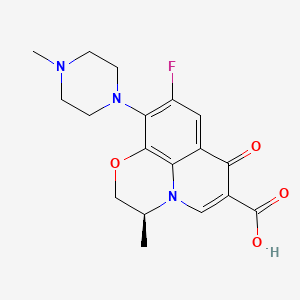

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041060 | |

| Record name | Levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, Freely soluble in glacial acetic acid, chloroform; sparingly soluble in water | |

| Record name | SID49665952 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Levofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellowish -white to yellow-white crystal or crystalline powder, Needles from ethanol + ethyl ether | |

CAS No. |

100986-85-4 | |

| Record name | Levofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100986-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofloxacin [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVOFLOXACIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIX4E89Y14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225-227C, 225-227 °C (decomposes) | |

| Record name | Levofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Levofloxacin on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity by targeting bacterial type IIA topoisomerases, primarily DNA gyrase in Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism of levofloxacin's action on DNA gyrase. It delves into the formation of the ternary drug-enzyme-DNA complex, the inhibition of DNA re-ligation, and the subsequent induction of lethal double-strand breaks. This document includes quantitative data on enzyme inhibition, detailed experimental protocols for key assays, and visual diagrams to elucidate the complex interactions and pathways involved.

Core Mechanism of Action

Levofloxacin's primary mechanism of action involves the inhibition of DNA gyrase, an essential enzyme that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[1][3] The bactericidal effect of levofloxacin is not merely due to the inhibition of gyrase's enzymatic activity but rather its conversion into a cellular toxin that generates permanent double-strand DNA breaks.[4]

The process unfolds in a series of steps:

-

Binding to the Gyrase-DNA Complex: DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, first binds to DNA and creates a transient double-strand break.[3]

-

Formation of the Ternary Cleavage Complex: Levofloxacin then intercalates into the cleaved DNA and interacts with both the DNA and specific residues of the GyrA and GyrB subunits, forming a stable ternary complex.[1][4]

-

Inhibition of DNA Re-ligation: The presence of levofloxacin within this complex physically obstructs the re-ligation of the cleaved DNA strands.[1][4]

-

Induction of Double-Strand Breaks: The stalled cleavage complex leads to the accumulation of double-strand DNA breaks, which, when encountered by replication forks, become irreversible and lethal to the bacterium.[1]

A key feature of this interaction is the water-metal ion bridge . A magnesium ion is coordinated by the C3/C4 keto-acid moiety of levofloxacin and is believed to be bridged by water molecules to specific amino acid residues in the GyrA subunit, further stabilizing the ternary complex.[5]

Quantitative Data: Inhibition of DNA Gyrase

The inhibitory potency of levofloxacin against DNA gyrase can be quantified using various parameters, most notably the half-maximal inhibitory concentration (IC50). These values can vary depending on the bacterial species and the specific assay conditions.

| Bacterial Species | Enzyme | Parameter | Value (µg/mL) | Reference |

| Escherichia coli | DNA Gyrase | IC50 | 2.50 ± 0.14 | [6] |

| Mycobacterium tuberculosis | DNA Gyrase | IC50 | 5 | [7] |

| Enterococcus faecalis | DNA Gyrase | IC50 | 28.1 | [8] |

Molecular Interactions within the Ternary Complex

The stability of the levofloxacin-gyrase-DNA ternary complex is crucial for its bactericidal activity. This stability is achieved through a network of interactions between the drug, the enzyme, and the DNA.

-

Interaction with GyrA: The Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit is the primary site of interaction. Specific amino acid residues, such as serine at position 83 and aspartic or glutamic acid at position 87 (in E. coli numbering), are critical. These residues are thought to anchor the water-metal ion bridge, forming hydrogen bonds with the levofloxacin-chelated magnesium ion.[5]

-

Interaction with GyrB: While GyrA is the primary interactor, residues in the GyrB subunit also contribute to the binding pocket and can influence drug susceptibility.[9]

-

Interaction with DNA: Levofloxacin intercalates into the DNA at the site of cleavage, stacking between the bases and further stabilizing the cleaved complex.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of levofloxacin on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by compounds like levofloxacin.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

-

Levofloxacin stock solution (in DMSO)

-

Stop Solution/Loading Dye: 5% SDS, 25% glycerol, 0.025% bromophenol blue.

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and varying concentrations of levofloxacin (or DMSO for the control).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a low voltage (e.g., 2-3 V/cm) for several hours to separate the supercoiled and relaxed DNA topoisomers.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA in each lane can be quantified using densitometry software. The IC50 value is the concentration of levofloxacin that inhibits supercoiling by 50%.

DNA Cleavage Assay

This assay measures the ability of levofloxacin to stabilize the covalent complex between DNA gyrase and DNA, leading to the accumulation of linear DNA.

Materials:

-

Purified DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (similar to the supercoiling assay, but ATP may be omitted)

-

Levofloxacin stock solution

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Agarose

-

TAE buffer

-

DNA stain

Procedure:

-

Reaction Setup: Combine DNA gyrase, supercoiled plasmid DNA, and varying concentrations of levofloxacin in the assay buffer.

-

Incubation: Incubate at 37°C for 30-60 minutes to allow the formation of the cleavage complex.

-

Complex Trapping: Add SDS to a final concentration of 1% to denature the gyrase subunits that are not covalently attached to the DNA.

-

Protein Digestion: Add proteinase K to digest the gyrase, releasing the linearized plasmid DNA.

-

Agarose Gel Electrophoresis: Analyze the samples by agarose gel electrophoresis.

-

Visualization and Quantification: Stain the gel and visualize. The amount of linear DNA is quantified to determine the concentration of levofloxacin that produces the maximal cleavage (CC25, the concentration causing 25% of the DNA to be cleaved, is also a common metric).[11]

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase, which can be inhibited by some classes of gyrase inhibitors (though fluoroquinolones do not directly inhibit this activity, it is a key related assay).

Materials:

-

Purified DNA gyrase

-

Assay buffer containing phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

-

ATP

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Setup: In a microplate well, combine the assay buffer, DNA gyrase, and the test compound.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Monitoring NADH Oxidation: The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm over time.

-

Data Analysis: The rate of ATP hydrolysis is calculated from the rate of change in absorbance.

Visualizing the Mechanism and Workflows

Mechanism of Action of Levofloxacin on DNA Gyrase

References

- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair [frontiersin.org]

- 4. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. mdpi.com [mdpi.com]

- 11. Structure of a quinolone-stabilized cleavage complex of topoisomerase IV from Klebsiella pneumoniae and comparison with a related Streptococcus pneumoniae complex - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Levofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2][3] As the S-(-)-enantiomer of the racemic ofloxacin, levofloxacin exhibits significantly greater antibacterial potency.[4] Its clinical efficacy is rooted in its favorable pharmacokinetic and pharmacodynamic (PK/PD) properties. This guide provides an in-depth overview of the in vitro PK/PD of levofloxacin, focusing on its mechanism of action, quantitative measures of activity, common resistance pathways, and the standardized experimental protocols used for its evaluation.

Pharmacodynamics: Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3]

-

DNA Gyrase (GyrA and GyrB subunits) : Primarily the main target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA. This action is vital for relieving the torsional stress that occurs during the unwinding of the DNA helix, a necessary step for replication and transcription.[1][5]

-

Topoisomerase IV (ParC and ParE subunits) : Predominantly the primary target in Gram-positive bacteria, topoisomerase IV is essential for decatenation—the unlinking of newly replicated daughter chromosomes.[1][5] This process ensures the proper segregation of chromosomal DNA into daughter cells during cell division.[5]

Levofloxacin stabilizes the covalent complex formed between these enzymes and the bacterial DNA, which leads to the accumulation of double-strand breaks in the chromosome.[1][3] This irreversible DNA damage is lethal to the bacterium, resulting in rapid cell death.[1][5] The activity of levofloxacin is concentration-dependent, meaning that higher drug concentrations lead to more effective and rapid bacterial killing.[1]

Quantitative In Vitro Activity

The in vitro potency of levofloxacin is quantified primarily by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical for surveillance and clinical breakpoint determination.

Table 1: Levofloxacin MIC50 and MIC90 Values for Common Bacterial Pathogens

| Bacterial Species | Specimen Source/Region | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (Oxacillin-susceptible) | International | <6000 | 0.12 - 0.25 | - | [4] |

| Staphylococcus aureus (ATCC 25923) | Reference Strain | - | - | 0.12 | [6] |

| Streptococcus pneumoniae | International | <6000 | 0.5 | - | [4] |

| Enterobacteriaceae (general) | International | <6000 | ≤0.03 - 0.12 | - | [4] |

| Escherichia coli (ATCC 25922) | Reference Strain | - | - | 0.03 | [6] |

| Pseudomonas aeruginosa | International | <6000 | 0.5 - 1.0 | - | [4] |

| Stenotrophomonas maltophilia | Clinical Isolates | 60 | - | - | [7] |

Note: MIC values can vary based on geographic location, testing methodology, and the specific strains tested.

Pharmacodynamics: Time-Kill Kinetics

Time-kill assays provide a dynamic picture of an antibiotic's bactericidal or bacteriostatic activity over time. Levofloxacin demonstrates concentration-dependent killing.[1] Studies show that for Enterobacteriaceae, levofloxacin can achieve a 3 log10 reduction in bacterial viability (a standard measure of bactericidal activity) within 1.5 hours.[8] For staphylococci, this level of killing is typically achieved within 4 to 6 hours, while streptococci and enterococci may require longer exposure.[8] Against Stenotrophomonas maltophilia, levofloxacin has been shown to exert bactericidal activity within 4 hours, with less regrowth observed compared to other fluoroquinolones like ofloxacin and ciprofloxacin.[7]

Mechanisms of In Vitro Resistance

Bacterial resistance to levofloxacin is a significant clinical concern and typically arises through two primary mechanisms.[1][3][9]

-

Alterations in Drug Targets : The most common resistance mechanism involves mutations in the quinolone-resistance determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[9][10][11] These mutations reduce the binding affinity of levofloxacin to its target enzymes, thereby decreasing its efficacy.[1] High-level resistance often involves sequential mutations in both target enzymes.[11]

-

Reduced Drug Accumulation : This occurs via the overexpression of native efflux pumps, which actively transport levofloxacin out of the bacterial cell.[3][9] In Gram-negative bacteria like P. aeruginosa, pumps from the Resistance-Nodulation-Division (RND) superfamily are major contributors.[11]

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to understanding the activity of levofloxacin. The following are standardized protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13]

Protocol 1: Broth Microdilution for MIC Determination

This quantitative method determines the MIC of levofloxacin in a liquid medium.

1. Preparation of Materials:

- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Levofloxacin: Prepare a stock solution at a concentration at least 10 times higher than the highest concentration to be tested (e.g., 1280 µg/mL).[14]

- Inoculum: From an 18-24 hour culture plate, select colonies to create a bacterial suspension in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.[12] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Microtiter Plate: Sterile 96-well plates.

2. Procedure:

- Serial Dilution: Perform two-fold serial dilutions of the levofloxacin stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 128 µg/mL).[12] Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).[12]

- Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

- Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

3. Interpretation:

- The MIC is the lowest concentration of levofloxacin that completely inhibits visible bacterial growth (turbidity) as observed by the naked eye.[12][15] Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from CLSI or EUCAST.[13][16]

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

prep_inoculum [label="1. Prepare Inoculum\n(0.5 McFarland Standard)", fillcolor="#FBBC05", fontcolor="#202124"];

prep_plate [label="2. Prepare 96-Well Plate\n(Serial Dilutions of Levofloxacin in Broth)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

inoculate [label="3. Inoculate Plate\n(Final conc. ~5x10^5 CFU/mL)", fillcolor="#34A853", fontcolor="#FFFFFF"];

incubate [label="4. Incubate Plate\n(35°C for 16-20 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

read [label="5. Read Results\n(Visually check for turbidity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

determine_mic [label="6. Determine MIC\n(Lowest concentration with no growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> prep_inoculum;

prep_inoculum -> inoculate;

prep_plate -> inoculate;

inoculate -> incubate;

incubate -> read;

read -> determine_mic;

determine_mic -> end;

}

Protocol 2: Time-Kill Assay

This assay assesses the rate of bacterial killing over time when exposed to specific concentrations of levofloxacin.

1. Preparation of Materials:

- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.

- Levofloxacin: Prepare solutions at desired concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).[17]

- Inoculum: Prepare a mid-logarithmic phase bacterial culture with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

- Additional Supplies: Sterile tubes, agar plates for colony counting, sterile saline for dilutions.

2. Procedure:

- Setup: Dispense the bacterial inoculum into tubes containing the different concentrations of levofloxacin. Include a growth control tube without any antibiotic.[18]

- Incubation: Incubate all tubes at 37°C, often with shaking.[19]

- Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[18][20]

- Quantification: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar. Incubate the plates until colonies are visible.

- Colony Counting: Count the number of colonies on each plate to determine the viable bacterial count (CFU/mL) at each time point.[18]

3. Interpretation:

- Plot the log10 CFU/mL versus time for each levofloxacin concentration.

- A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[8] The resulting curves illustrate the concentration- and time-dependent killing characteristics of the drug.[18]

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

prep_culture [label="1. Prepare Log-Phase\nBacterial Culture", fillcolor="#FBBC05", fontcolor="#202124"];

setup_tubes [label="2. Set Up Test Tubes\n(Culture + Levofloxacin at 0, 1x, 4x, etc. MIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

incubate [label="3. Incubate at 37°C\nwith Shaking", fillcolor="#34A853", fontcolor="#FFFFFF"];

sampling [label="4. Sample at Time Points\n(0, 2, 4, 8, 24h)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

dilute_plate [label="5. Perform Serial Dilutions\nand Plate on Agar", fillcolor="#FBBC05", fontcolor="#202124"];

incubate_plates [label="6. Incubate Agar Plates\n(18-24h)", fillcolor="#34A853", fontcolor="#FFFFFF"];

count [label="7. Count Colonies (CFU/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

plot [label="8. Plot log10 CFU/mL\nvs. Time", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> prep_culture;

prep_culture -> setup_tubes;

setup_tubes -> incubate;

incubate -> sampling;

sampling -> dilute_plate;

dilute_plate -> incubate_plates;

incubate_plates -> count;

count -> plot;

plot -> end;

sampling -> incubate [label=" Continue Incubation", style=dashed, fontsize=8];

}

Conclusion

The in vitro pharmacokinetics and pharmacodynamics of levofloxacin define its role as a potent, broad-spectrum bactericidal agent. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV provides a robust foundation for its antibacterial activity. Quantitative data from MIC testing and time-kill assays are essential for guiding clinical dosing strategies and monitoring for the emergence of resistance, which primarily occurs through target site mutations and efflux pump overexpression. The standardized protocols outlined in this guide are critical for the continued evaluation of levofloxacin's efficacy and for the development of new antimicrobial agents.

References

- 1. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 2. Levofloxacin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Levofloxacin in vitro activity and time-kill evaluation of Stenotrophomonas maltophilia clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. megumed.de [megumed.de]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Comparative in vitro bacteriostatic and bactericidal activity of levofloxacin and ciprofloxacin against urinary tract pathogens determined by MIC, MBC, Time-Kill curves and bactericidal index analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 20. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Levofloxacin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections.[1] Its broad-spectrum bactericidal activity is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[2][3] However, the emergence of antibiotic resistance has necessitated the exploration of novel derivatives to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. Furthermore, recent research has repositioned levofloxacin derivatives as promising candidates for anticancer therapy, targeting human topoisomerase II.[4][5] This guide provides a comprehensive overview of the synthesis strategies, chemical properties, and biological activities of various levofloxacin derivatives, supported by detailed experimental protocols, quantitative data, and pathway visualizations.

Synthesis of Levofloxacin Derivatives

The structural scaffold of levofloxacin offers several sites for chemical modification, primarily at the C-7 piperazine ring and the C-3 carboxylic acid group.[5][6] These modifications are central to altering the compound's pharmacokinetic and pharmacodynamic properties.

General Synthetic Strategies

Common synthetic routes involve the modification of the levofloxacin molecule or its precursors. A prevalent strategy is the N-substitution on the piperazine ring, which significantly influences the drug's spectrum and potency.[6] Another key approach involves derivatization of the C-3 carboxylic acid to produce amides, esters, and hydrazides, which can serve as intermediates for further modifications or as final compounds with altered biological activities.[5][7]

The following workflow illustrates a general approach to synthesizing diverse levofloxacin derivatives, starting from the core molecule.

Caption: General synthetic pathways for levofloxacin derivatization.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Analogs of Levofloxacin (e.g., Thienylethyl Derivatives) [6] This protocol describes the nucleophilic reaction of N-desmethyl levofloxacin with thienylethyl bromide derivatives.

-

Mixture Preparation: A mixture of the desired thienylethyl bromide derivative (0.55 mmol), N-desmethyl levofloxacin (174 mg, 0.5 mmol), and NaHCO₃ (42 mg, 0.5 mmol) is prepared in 5 mL of DMF.

-

Reaction: The mixture is stirred at room temperature for 6–10 hours.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the consumption of N-desmethyl levofloxacin is complete.

-

Precipitation: Upon completion, 20 mL of water is added to the reaction mixture to precipitate the product.

-

Purification: The precipitate is filtered, washed thoroughly with water, and then crystallized from a methanol-chloroform (9:1) mixture to yield the purified N-substituted derivative.

Protocol 2: Synthesis of Levofloxacin Hydrazide [5][8] This intermediate is crucial for creating Schiff bases and other heterocyclic derivatives.

-

Reaction Setup: Levofloxacin (1.0 eq) is dissolved in absolute ethanol.

-

Hydrazinolysis: An excess of hydrazine hydrate (e.g., 10 eq) is added to the solution.

-

Reflux: The reaction mixture is heated under reflux for approximately 24 hours. Progress is monitored by TLC.

-

Isolation: After completion, the mixture is cooled, allowing the product to precipitate.

-

Purification: The precipitate is collected by filtration, washed with cold ethanol, and dried under a vacuum to yield the levofloxacin hydrazide.

Protocol 3: Synthesis of Levofloxacin Carboxamides [9] This protocol outlines the modification of the C-3 carboxylic acid group.

-

Activation: Levofloxacin (2.8 mmol) is dissolved in dry chloroform (25 mL) containing triethylamine (2.8 mmol). The mixture is cooled in an ice bath to 0 to -5°C.

-

Mixed Anhydride Formation: Ethyl chloroformate (2.8 mmol) is added dropwise while maintaining the temperature below 0°C. The mixture is stirred for 30 minutes.

-

Amination: The desired amine (e.g., diethylamine, 2.8 mmol) is added to the mixture.

-

Reaction: The reaction is stirred in the ice bath for 2 hours and then at room temperature overnight.

-

Workup and Purification: The reaction mixture is washed three times with a 5% Na₂CO₃ solution and then three times with distilled water. The organic layer is dried and the solvent is evaporated to yield the final carboxamide product.

Chemical and Physicochemical Properties

The biological activity of levofloxacin and its derivatives is intrinsically linked to their chemical and physical properties. The core structure, featuring a C-3 carboxylic acid and a C-4 keto group, is essential for binding to the DNA-enzyme complex.[9]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | |

| Molecular Weight | 361.37 g/mol | [10] |

| pKa₁ (Carboxylic Acid) | ~6.0 | |

| pKa₂ (Piperazine) | ~8.2 | [11] |

| Melting Point | ~228°C | [11] |

| Solubility (pH-dependent) | Increases from pH 5.8 to a maximum at pH 6.7 (~272 mg/mL). | [12][13] |

| Log P (Octanol/Water) | ~0.6 | [11] |

Biological Activities of Levofloxacin Derivatives

Modifications to the levofloxacin scaffold have yielded derivatives with potent antibacterial and, more recently, anticancer activities.

Antibacterial Activity

Derivatives often exhibit enhanced activity, particularly against Gram-positive bacteria. Modifications on the piperazine ring can manipulate the potency and spectrum of the resulting compounds.[6][14]

| Compound | Modification | Target Organism | MIC (µg/mL) | Reference(s) |

| Levofloxacin (Reference) | - | S. aureus | 0.39 - 1 | [6][15] |

| S. epidermidis | 0.39 | [6] | ||

| E. coli | 0.19 | [6] | ||

| Derivative 6e | Oxime on Thienylethyl | S. aureus | 0.04 | [6][14] |

| (on Piperazine) | S. epidermidis | 0.04 | [6][14] | |

| Derivative 6h | Oxime on Thienylethyl | S. aureus | 0.04 | [6][14] |

| (on Piperazine) | S. epidermidis | 0.04 | [6][14] | |

| Derivative 5a | Substituted Piperazine | S. aureus | 0.06 | [15] |

| S. epidermidis | 0.03 | [15] |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Structure-Activity Relationship (SAR) for Antibacterial Activity:

-

C-7 Piperazine Ring: This position is considered the drug-enzyme interaction domain.[6] The addition of bulky or functionalized moieties, such as thienylethyl groups, can significantly enhance activity against Gram-positive bacteria.[6][14]

-

C-3 Carboxylic Acid: This group, along with the C-4 keto group, is crucial for binding to DNA gyrase.[9] While some modifications like amide formation retain activity, this moiety is generally considered essential.[9]

Anticancer Activity

A significant development has been the repositioning of levofloxacin derivatives as anticancer agents. By modifying the C-3 carboxylic acid group, researchers have created compounds that preferentially target human topoisomerase II beta (Topo2β), a key enzyme in cancer cell proliferation.[4][5]

| Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Etoposide (Reference) | - | MCF-7 (Breast) | 16.32 | [16] |

| Hep3B (Liver) | 21.93 | [16] | ||

| Levofloxacin (Reference) | - | MCF-7 (Breast) | 2.79 | [16] |

| Hep3B (Liver) | 8.94 | [16] | ||

| Derivative 3c | Schiff Base | Hep3B (Liver) | 0.43 - 8.79 | [4][17] |

| Derivative 5 | Hydrazide Derivative | MCF-7 (Breast) | 1.4 | [4][17] |

| L-SR (Leukemia) | 0.96 | [4] | ||

| Thionated Derivative 3 | Thionated Carboxylic Acid | PC-3 (Prostate) | 3.58 | [18] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

Antibacterial Mechanism

Levofloxacin functions by trapping a ternary complex of the bacterial enzyme (DNA gyrase or topoisomerase IV) and DNA.[19][20] This action prevents the re-ligation of double-strand breaks introduced by the enzyme, leading to the accumulation of DNA damage and ultimately, bacterial cell death.[20]

References

- 1. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]

- 2. Levofloxacin - Wikipedia [en.wikipedia.org]

- 3. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as promising anticancer agents, molecular docking, and physicochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New promising levofloxacin derivatives: Design, synthesis, cytotoxic activity screening, Topo2β polymerase inhibition a… [ouci.dntb.gov.ua]

- 8. benchchem.com [benchchem.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. fip.org [fip.org]

- 14. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 16. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Thionated levofloxacin derivative: Potential repurposing for cancer treatment and synergism with doxorubicin on doxorubicin-resistant lung cancer cells | PLOS One [journals.plos.org]

- 19. benchchem.com [benchchem.com]

- 20. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

The Stereospecific World of Levofloxacin: An In-depth Technical Guide to the Biological Activity of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Ofloxacin, a widely recognized fluoroquinolone antibiotic, exists as a racemic mixture of two enantiomers: the S-(-)-isomer, known as levofloxacin, and the R-(+)-isomer, or dextrofloxacin. While chemically similar, these mirror-image molecules exhibit a dramatic divergence in their biological activity. This technical guide delves into the core principles governing the stereospecific interactions of levofloxacin and its enantiomer, providing a comprehensive overview of their antibacterial efficacy, mechanism of action, and pharmacokinetic profiles.

Comparative In Vitro Antibacterial Potency

The antibacterial prowess of the racemic ofloxacin is almost exclusively attributed to levofloxacin.[1] Experimental data consistently demonstrates that levofloxacin is significantly more potent than its R-(+)-enantiomer, dextrofloxacin, against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] In many cases, levofloxacin is reported to be 8 to 128 times more active than dextrofloxacin.[2][3] This enhanced activity is reflected in its lower Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Below is a summary of comparative MIC data for levofloxacin and dextrofloxacin against various clinically relevant bacterial strains.

| Bacterial Species | Strain | Levofloxacin MIC (µg/mL) | Dextrofloxacin MIC (µg/mL) |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 25923 | 0.5 | 16 |

| Staphylococcus aureus | ATCC 29213 | 0.25 | 16 |

| Methicillin-Susceptible S. aureus (MSSA) (Clinical Isolates) | MIC90 | 0.5 | >64 |

| Methicillin-Resistant S. aureus (MRSA) (Clinical Isolates) | MIC90 | 16 | >64 |

| Coagulase-Negative Staphylococci (CNS) (Methicillin-Susceptible) | MIC90 | 1 | 64 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | MIC50 | 1 | >16 |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 0.06 | 1 |

| Klebsiella pneumoniae | (Clinical Isolates) | 0.125 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | 1 | 16 |

| Haemophilus influenzae | ATCC 49247 | 0.015 | 0.5 |

Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[1]

Mechanism of Action: A Tale of Two Enantiomers

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4][5] The significant difference in the antibacterial activity between levofloxacin and dextrofloxacin stems from their stereospecific interactions with these target enzymes.[1][7]

DNA Gyrase , the primary target in many Gram-negative bacteria, introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[6] Topoisomerase IV , the main target in many Gram-positive bacteria, is responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[6]

Levofloxacin's molecular structure allows for a more favorable binding to the enzyme-DNA complex, effectively trapping the enzyme and leading to double-strand DNA breaks, which are lethal to the bacterium.[4][7] Studies have shown that the S-(-)-enantiomer (levofloxacin) binds to the DNA-DNA gyrase complex with significantly higher affinity than the R-(+)-enantiomer.[7][8]

Pharmacokinetics: A Comparative Overview

While the antibacterial activity of levofloxacin and dextrofloxacin differs significantly, their pharmacokinetic profiles are more comparable.[9] Following oral administration, levofloxacin is rapidly and almost completely absorbed, with a bioavailability approaching 100%.[10] It is widely distributed throughout the body and is primarily eliminated as unchanged drug in the urine.[10]

Studies comparing the pharmacokinetics of the two enantiomers after administration of the racemic ofloxacin have shown only minor differences in parameters such as clearance and the area under the concentration-time curve (AUC).[11] Importantly, levofloxacin is stereochemically stable in the body and does not undergo inversion to its less active R-(+)-enantiomer.[10]

| Pharmacokinetic Parameter | Levofloxacin (S-(-)-ofloxacin) | Dextrofloxacin (R-(+)-ofloxacin) |

| AUC0-∞ (mg·h/L) | 22.30 ± 2.72 | 20.50 ± 2.06 |

| Clearance (L/h/kg) | 0.15 ± 0.04 | 0.16 ± 0.04 |

Data from a study involving intravenous administration of ofloxacin.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]

Methodology:

-

Preparation of Antibiotic Dilutions: A series of two-fold dilutions of levofloxacin and dextrofloxacin are prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[12]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[12]

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[12]

-

Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[1]

DNA Gyrase Inhibition Assay

The inhibitory effect of levofloxacin enantiomers on DNA gyrase can be assessed by measuring the inhibition of the enzyme's supercoiling activity.[13]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, ATP, spermidine), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compounds (levofloxacin and dextrofloxacin).[13]

-

Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.[13]

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates.

-

Visualization and Quantification: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each drug concentration, from which an IC50 value (the concentration required to inhibit 50% of the enzyme activity) can be calculated.

Topoisomerase IV Inhibition Assay

The inhibition of topoisomerase IV is typically measured through a decatenation or relaxation assay.[14][15]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer, kinetoplast DNA (kDNA) or supercoiled plasmid DNA as the substrate, and different concentrations of the inhibitors.[14]

-

Enzyme Addition: Purified topoisomerase IV is added to initiate the reaction.

-

Incubation: The mixture is incubated at 37°C to allow for the decatenation or relaxation of the DNA substrate.

-

Reaction Termination and Electrophoresis: The reaction is stopped, and the products are analyzed by agarose gel electrophoresis.

-

Analysis: The conversion of catenated or supercoiled DNA to decatenated or relaxed forms is assessed to determine the inhibitory activity of the compounds.

Cytotoxicity

While fluoroquinolones are generally well-tolerated, concerns about potential cytotoxicity exist. Some studies have investigated the cytotoxic effects of levofloxacin, and there is evidence that the enantiomers can exhibit differential cytotoxicity in certain cell lines.[16][17] However, the parent compound, levofloxacin, generally shows no significant activity on cancer cell lines.[18] Further research is needed to fully elucidate the enantioselective cytotoxicity of levofloxacin and its metabolites.

Conclusion

The biological activity of ofloxacin is a clear example of stereoselectivity in pharmacology. The S-(-)-enantiomer, levofloxacin, is responsible for the vast majority of the racemic mixture's antibacterial potency. This enhanced efficacy is a direct result of its superior ability to bind to and inhibit bacterial DNA gyrase and topoisomerase IV. While the pharmacokinetic profiles of the two enantiomers are similar, the profound difference in their antibacterial activity underscores the importance of chiral separation in drug development to maximize therapeutic benefit and potentially reduce off-target effects. This in-depth understanding of the stereospecific interactions of levofloxacin is crucial for the rational design of new and improved fluoroquinolone antibiotics.

References

- 1. benchchem.com [benchchem.com]

- 2. Levofloxacin – Chiralpedia [chiralpedia.com]

- 3. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 5. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of levofloxacin in comparison to the racemic mixture of ofloxacin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Pharmacokinetics of ofloxacin enantiomers after intravenous administration for antibiotic prophylaxis in biliary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA gyrase supercoiling inhibition assay [bio-protocol.org]

- 14. inspiralis.com [inspiralis.com]

- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The cytotoxicity study of praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological evaluation of levofloxacin and its thionated derivatives: antioxidant activity, aldehyde dehydrogenase enzyme inhibition, and cytotoxicity on A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Conversion of antibacterial quinolone drug levofloxacin to potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antibacterial Spectrum of Novel Levofloxacin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of novel levofloxacin analogs. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key data, outlining experimental protocols, and visualizing critical pathways and workflows. The development of new levofloxacin derivatives is a crucial area of research in the fight against antimicrobial resistance. Modifications to the core levofloxacin structure have been shown to enhance activity against a range of pathogens, including resistant strains.

Introduction to Levofloxacin and its Analogs

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, and repair.[3] Specifically, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[3][4] By inhibiting these enzymes, levofloxacin and its analogs lead to breaks in the bacterial chromosome and ultimately cell death.[5]

Novel analogs of levofloxacin are being developed to broaden its spectrum of activity, overcome resistance mechanisms, and improve its pharmacokinetic and safety profiles. Research has shown that modifications at the C-7 position of the quinolone ring, often involving the piperazine moiety, can significantly influence the antibacterial potency and spectrum.[4][6]

Antibacterial Spectrum of Novel Levofloxacin Analogs

The antibacterial activity of novel levofloxacin analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7]

Quantitative Data Summary

The following tables summarize the in vitro antibacterial activity (MIC in μg/mL) of representative novel levofloxacin analogs compared to the parent levofloxacin compound.

Table 1: Antibacterial Activity of Thienylethyl Levofloxacin Analogs against Gram-Positive Bacteria

| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus subtilis | Micrococcus luteus |

| Levofloxacin | 0.19 | 0.39 | 0.09 | 0.04 |

| N-desmethyl levofloxacin | 0.39 | 0.78 | 0.19 | 0.09 |

| Analog 6e | 0.04 | 0.09 | 0.04 | 0.09 |

| Analog 6h | 0.04 | 0.09 | 0.04 | 0.09 |

| Analog 6i | 0.04 | 0.09 | 0.04 | 0.19 |

Data extracted from a study on novel levofloxacin derivatives containing a substituted thienylethyl moiety. Analogs 6e, 6h, and 6i demonstrated superior activity against Gram-positive bacteria compared to levofloxacin.

Table 2: Antibacterial Activity of Thienylethyl Levofloxacin Analogs against Gram-Negative Bacteria

| Compound | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Serratia marcescens |

| Levofloxacin | 3.12 | 6.25 | 12.5 | 25 |

| N-desmethyl levofloxacin | 6.25 | 12.5 | 25 | 50 |

| Analog 6e | 1.56 | 3.12 | 6.25 | 12.5 |

| Analog 6h | 3.12 | 6.25 | 12.5 | 25 |

| Analog 6i | 3.12 | 6.25 | 12.5 | 25 |

The same study showed that while some analogs had improved activity against Gram-negative bacteria, the enhancement was less pronounced compared to their effect on Gram-positive strains.

Table 3: Antibacterial Activity of Other Novel Levofloxacin Derivatives [8][9]

| Compound | Staphylococcus aureus (MIC μg/mL) | Staphylococcus epidermidis (MIC μg/mL) | Pseudomonas aeruginosa (MIC μg/mL) | Reference |

| Levofloxacin | 1 | 0.5 | 2 | [8] |

| Compound 5a | 0.06 | 0.25 | 1 | [8] |

| Compound 6a | 0.25 | 0.12 | 2 | [8] |

| Compound 7b | 0.5 | 0.03 | 4 | [8] |

| Levofloxacin | 0.25 | 0.5 | 4 | [9] |

| Compound ZY6a | 0.125 | 0.125 | 0.25 | [9] |

Various studies have reported novel levofloxacin analogs with significantly improved potency against specific pathogens, such as S. aureus and P. aeruginosa.[8][9]

Experimental Protocols

Accurate determination of the antibacterial spectrum of novel compounds relies on standardized and well-documented experimental protocols. The following sections detail the methodologies for key experiments cited in the evaluation of levofloxacin analogs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a commonly used and standardized technique.[7][10]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth after incubation.[11][12]

Procedure:

-

Preparation of Antimicrobial Agent Stock Solution: Dissolve the novel levofloxacin analog in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Agar Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the novel levofloxacin analog onto the surface of the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[13]

-

Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is correlated with the susceptibility of the organism to the compound.[14]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the investigation of novel levofloxacin analogs.

Mechanism of Action of Levofloxacin Analogs

Caption: Mechanism of action of levofloxacin analogs in bacteria.

Experimental Workflow for Antibacterial Spectrum Analysis

Caption: Workflow for evaluating the antibacterial spectrum of novel analogs.

Logical Relationship of Structure-Activity

Caption: Structure-activity relationship of levofloxacin analogs.

Conclusion

The exploration of novel levofloxacin analogs represents a promising avenue for the development of new antibacterial agents. As demonstrated by the presented data, chemical modifications to the levofloxacin scaffold can lead to compounds with enhanced potency and a broader spectrum of activity, particularly against challenging Gram-positive pathogens. The detailed experimental protocols and visual workflows provided in this guide are intended to support the ongoing research and development efforts in this critical field. Continued investigation into the structure-activity relationships of these analogs will be essential for designing the next generation of fluoroquinolone antibiotics.

References

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 9. asianpubs.org [asianpubs.org]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levonadifloxacin Susceptibility Testing | AffiBIOTICS [affibiotics.com]

- 12. m.youtube.com [m.youtube.com]

- 13. microxpress.in [microxpress.in]

- 14. nelsonlabs.com [nelsonlabs.com]

Levofloxacin's Interaction with Bacterial Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] In many Gram-positive bacteria, topoisomerase IV is the primary target.[2][3] This technical guide provides an in-depth examination of the molecular interaction between levofloxacin and bacterial topoisomerase IV. It details the mechanism of action, presents quantitative data on inhibitory concentrations and resistance, outlines key experimental protocols for studying this interaction, and provides visual representations of the critical pathways involved.

Introduction to Levofloxacin and Bacterial Topoisomerase IV

Levofloxacin is a broad-spectrum antibiotic used to treat a variety of bacterial infections.[4] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[1][6]

Bacterial topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits (also known as GrlA and GrlB in some Gram-positive bacteria).[5][6] Its primary function is the decatenation (unlinking) of newly replicated daughter chromosomes, a critical step for proper cell division.[3] By targeting topoisomerase IV, levofloxacin effectively halts bacterial proliferation, leading to cell death.[1]

Mechanism of Action: The Ternary Complex and Inhibition of DNA Religation

The bactericidal activity of levofloxacin stems from its ability to stabilize a ternary complex consisting of topoisomerase IV, DNA, and the drug molecule itself.[4][7] This stabilization prevents the enzyme from completing its catalytic cycle, ultimately leading to the accumulation of double-strand DNA breaks.

The process can be broken down into the following key steps:

-

Enzyme-DNA Binding and Cleavage: Topoisomerase IV binds to DNA and introduces a transient double-strand break in one DNA segment (the G-gate). The enzyme remains covalently attached to the 5' ends of the broken DNA via a phosphotyrosine bond.[1]

-

Levofloxacin Intercalation: Levofloxacin intercalates into the cleaved DNA at the site of the break.[8] X-ray crystallography studies have revealed that levofloxacin binds in the vicinity of the active site residues of the ParC subunit.[8]

-

Stabilization of the Cleavage Complex: The presence of levofloxacin traps the topoisomerase IV-DNA complex in its cleaved state, preventing the religation of the DNA strands.[9] This stabilized "cleavage complex" is the key cytotoxic lesion.

-

Induction of Double-Strand Breaks: The accumulation of these stalled cleavage complexes leads to the formation of permanent double-strand breaks in the bacterial chromosome, which triggers a cascade of events culminating in bacterial cell death.[5]

dot

Caption: Mechanism of levofloxacin-mediated inhibition of topoisomerase IV.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of levofloxacin with bacterial topoisomerase IV.

Table 1: 50% Inhibitory Concentrations (IC50) of Levofloxacin against Bacterial Topoisomerase IV

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Enterococcus faecalis | Topoisomerase IV | 8.49 | [4] |

| Staphylococcus aureus | Topoisomerase IV | 2.5 - 5.0 | [7] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Levofloxacin against Staphylococcus aureus with Topoisomerase IV Mutations

| Strain | Genotype (ParC Mutation) | Levofloxacin MIC (µg/mL) | Reference |

| Wild-Type | - | ≤ 0.5 | [10] |

| Mutant | S80F | > 8 | [11] |

| Mutant | E84K | 0.006 | [12] |

| Mutant | E84G | High-level resistance | [12] |

| Mutant | E84Q | 0.38 | [12] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Levofloxacin against Escherichia coli with Topoisomerase IV Mutations

| Strain | Genotype (ParC Mutation) | Levofloxacin MIC Fold Elevation | Reference |

| acrAB mutant | gyrA (S83L) | 8-16 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between levofloxacin and bacterial topoisomerase IV.

Purification of Bacterial Topoisomerase IV from E. coli

This protocol is adapted from methods described for the overexpression and purification of E. coli topoisomerase IV.[14][15][16][17][18]

Materials:

-

E. coli strain overexpressing ParC and ParE subunits

-

Luria-Bertani (LB) medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM EDTA, protease inhibitors)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash Buffer (Lysis Buffer with 20 mM imidazole)

-

Elution Buffer (Lysis Buffer with 250 mM imidazole)

-

Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)

-

SDS-PAGE reagents

Procedure:

-

Culture and Induction: Inoculate a starter culture of the overexpression strain and grow overnight. Dilute the starter culture into a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.2 mM and continue to incubate for 2-4 hours at 30°C.[17]

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

-

Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated affinity chromatography column. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound topoisomerase IV subunits with Elution Buffer.

-

Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and allow for proper protein folding.

-

Purity Analysis: Assess the purity of the purified ParC and ParE subunits by SDS-PAGE.

dot

Caption: Experimental workflow for the purification of bacterial topoisomerase IV.

DNA Cleavage Assay

This assay is used to determine the ability of levofloxacin to stabilize the topoisomerase IV-mediated cleavage of DNA.[1][19][20][21]

Materials:

-

Purified bacterial topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Levofloxacin stock solution

-

5x Cleavage Assay Buffer (e.g., 200 mM HEPES-KOH pH 8.0, 500 mM potassium glutamate, 50 mM MgCl2, 50 mM DTT, 250 µg/mL BSA)[15]

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

DNA Loading Dye

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

TAE or TBE buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

5x Cleavage Assay Buffer

-

Supercoiled plasmid DNA (e.g., 0.5 µg)

-

Varying concentrations of levofloxacin

-

Purified topoisomerase IV

-

Nuclease-free water to the final reaction volume (e.g., 20-30 µL)

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 10% SDS and Proteinase K. Incubate at 37°C for an additional 30 minutes to digest the protein.

-

Agarose Gel Electrophoresis: Add DNA loading dye to each reaction and load the samples onto a 1% agarose gel. Run the gel in TAE or TBE buffer until the different DNA forms (supercoiled, nicked, and linear) are well separated.

-

Visualization and Quantification: Stain the gel with a DNA stain and visualize under UV light. The amount of linear DNA, which represents the cleaved product, can be quantified using densitometry.

Resistance Mechanisms

Bacterial resistance to levofloxacin primarily arises from mutations in the genes encoding topoisomerase IV, specifically in the quinolone resistance-determining regions (QRDRs) of the parC and parE genes.[5] These mutations reduce the binding affinity of levofloxacin to the topoisomerase IV-DNA complex, thereby diminishing the drug's efficacy.[5] Common mutations occur at specific serine and acidic residues within the ParC subunit.[6][10]

dot

Caption: Logical relationship of mutations leading to levofloxacin resistance.

Conclusion

The interaction between levofloxacin and bacterial topoisomerase IV is a well-characterized mechanism that forms the basis of this antibiotic's potent bactericidal activity. By stabilizing the cleavage complex and inducing double-strand DNA breaks, levofloxacin effectively disrupts bacterial DNA replication and cell division. Understanding the molecular details of this interaction, as well as the mechanisms of resistance, is crucial for the development of new and improved fluoroquinolone antibiotics to combat the growing threat of antimicrobial resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important drug-target interaction.

References

- 1. DNA cleavage assay kit [profoldin.com]

- 2. benchchem.com [benchchem.com]

- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of a quinolone-stabilized cleavage complex of topoisomerase IV from Klebsiella pneumoniae and comparison with a related Streptococcus pneumoniae complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Correlation of QRDR mutations and MIC levels in fluoroquinolone-resistant Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of mutations in quinolone resistance-determining regions in levofloxacin- and methicillin-resistant Staphylococcus aureus: effects of the mutations on fluoroquinolone MICs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of parC Mutations at Position 84 on High-Level Delafloxacin Resistance in Methicillin-Resistant Staphylococcus aureus [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. topogen.com [topogen.com]

- 16. Overexpression and Purification of Bacterial Topoisomerase IV | Springer Nature Experiments [experiments.springernature.com]

- 17. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. inspiralis.com [inspiralis.com]

- 20. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA cleavage activities of Staphylococcus aureus gyrase and topoisomerase IV stimulated by quinolones and 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Evolution from Quinolones to a Chiral Breakthrough

An In-depth Technical Guide on the Early Research and Discovery of Levofloxacin